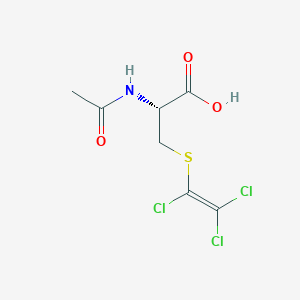

S-Trichlorovinyl-N-acetylcysteine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGLMNHGJFSOCH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149602 | |

| Record name | S-Trichlorovinyl-N-acetylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111348-61-9 | |

| Record name | S-Trichlorovinyl-N-acetylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111348619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Trichlorovinyl-N-acetylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(1,2,2-TRICHLOROVINYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKQ3S0EJ8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Biotransformation and Bioactivation Pathways of N Acetyl S Trichlorovinyl L Cysteine and Precursors

Glutathione (B108866) Conjugation Pathway Precursors

The initial and rate-limiting step in this metabolic cascade is the conjugation of the parent xenobiotic with glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). nih.gov This process is crucial for the detoxification of many foreign compounds.

The first step in the glutathione-dependent metabolism of compounds like trichloroethylene (B50587) is the formation of S-(trichlorovinyl)glutathione (TCVG). researchgate.net This reaction is catalyzed by the enzyme glutathione S-transferase (GST). researchgate.net Both cytosolic and microsomal GSTs can catalyze this conjugation in the liver and kidneys. nih.gov Studies have shown that human liver and kidney tissues have a significant capacity to form TCVG. nih.gov

Kinetic studies in human liver subcellular fractions have identified two distinct enzyme systems for TCVG formation, one with a high affinity and low capacity, and another with low affinity and high capacity. nih.gov In contrast, kidney subcellular fractions appear to have only a single system. nih.gov

Table 1: Kinetic Parameters of TCVG Formation in Human Liver and Kidney

| Tissue | Subcellular Fraction | Apparent Km (µM Tri) | Vmax (nmol/min/mg protein) |

| Liver | Cytosol | 333 / 22.7 | 8.77 / 4.27 |

| Liver | Microsomes | 250 / 29.4 | 3.10 / 1.42 |

| Kidney | Cytosol | 26.3 | 0.81 |

| Kidney | Microsomes | 167 | 6.29 |

Data sourced from a study on human liver and kidney subcellular fractions. nih.gov

Following its formation, TCVG is sequentially metabolized to S-(trichlorovinyl)-L-cysteine (TCVC). researchgate.net This process begins with the action of gamma-glutamyl transferase (GGT), an enzyme primarily located on the external surface of cell membranes, which removes the γ-glutamyl residue from TCVG. researchgate.netnih.govresearchgate.net The resulting dipeptide, S-(trichlorovinyl)-cysteinylglycine, is then cleaved by dipeptidases to yield TCVC and glycine. researchgate.netmdpi.com This series of reactions effectively strips the glutathione conjugate down to its cysteine conjugate. nih.gov

The final step in this specific metabolic pathway is the N-acetylation of TCVC to form N-Acetyl-S-(trichlorovinyl)-L-cysteine (NAcTCVC). researchgate.net This reaction is catalyzed by N-acetyltransferases (NATs), which are cytosolic enzymes that transfer an acetyl group from acetyl-CoA to the amino group of the cysteine conjugate. researchgate.netwikipedia.org This acetylation step generally increases the water solubility of the compound, facilitating its excretion from the body. nih.gov The presence of NAcTCVC has been detected in the urine of humans occupationally exposed to tetrachloroethene. nih.govpsu.edu

Cysteine S-Conjugate Beta-Lyase Mediated Bioactivation of TCVC

While the formation of NAcTCVC is part of a detoxification pathway, the precursor TCVC can also be shunted into a bioactivation pathway mediated by the enzyme cysteine S-conjugate beta-lyase (β-lyase). nih.govnih.gov This alternative route leads to the formation of highly reactive and potentially toxic intermediates. nih.govnih.gov

Cysteine S-conjugate β-lyase, a pyridoxal (B1214274) 5'-phosphate-dependent enzyme, catalyzes a β-elimination reaction with TCVC. nih.govnih.govwikipedia.org This reaction cleaves the C-S bond, releasing pyruvate, ammonia, and a reactive sulfur-containing fragment. nih.gov In the case of TCVC, this fragment is believed to be a highly reactive thioketene (B13734457), such as dichlorothioketene. nih.gov The formation of such thioacylating agents is a critical step in the bioactivation and subsequent toxicity associated with some halogenated alkenes. nih.gov

The reactive intermediates generated by the β-lyase pathway, like dichlorothioketene, are electrophilic and can readily react with nucleophilic sites on cellular macromolecules. nih.govnih.gov This includes covalent binding to proteins and DNA. nih.govnih.gov The adduction of these reactive species to critical cellular components can disrupt their normal function, leading to cellular damage and toxicity. nih.gov For instance, dichlorothioketene has been shown to bind to lysine (B10760008) residues in proteins. psu.edu This interaction with essential biomolecules is considered a key mechanism underlying the toxic effects observed with certain cysteine S-conjugates. nih.gov

Role in Organ-Specific Toxicity

The biotransformation of N-Acetyl-S-(trichlorovinyl)-L-cysteine (N-Ac-TCVC) and its precursors is critically linked to organ-specific toxicity, primarily targeting the kidneys. oup.comnih.gov N-Ac-TCVC is a urinary metabolite of the industrial solvents tetrachloroethene and trichloroethylene, formed via the glutathione S-transferase (GST) pathway. nih.govnih.govcaymanchem.compsu.edu The initial conjugation of the parent compound with glutathione (GSH) predominantly occurs in the liver, forming S-(1,2,2-trichlorovinyl)glutathione (TCVG). nih.gov

This conjugate is then processed and transported, largely to the kidneys, which are equipped with enzymes and transport systems that facilitate the subsequent metabolic steps. oup.comnih.gov The accumulation of metabolites derived from the glutathione conjugation pathway within renal proximal tubular cells is a key factor in the observed nephrotoxicity. oup.com While the formation of N-Ac-TCVC occurs in humans exposed to these solvents, the capacity for this metabolic pathway appears to be lower in humans compared to rats. nih.govpsu.edu The subsequent bioactivation of N-Ac-TCVC or its deacetylated product within the kidney leads to the generation of reactive species responsible for cellular injury and organ damage. oup.comnih.gov

Deacetylation and Regeneration of Toxic Metabolites

Interactive Data Tables

Metabolic Enzymes and Reactions

| Enzyme/Enzyme Family | Substrate(s) | Product(s) | Metabolic Pathway | Reference(s) |

|---|---|---|---|---|

| Cytochrome P450 (CYP3A) | N-Acetyl-S-(trichlorovinyl)-L-cysteine (N-Ac-TCVC) | N-Acetyl-S-(trichlorovinyl)-L-cysteine sulfoxide (B87167) | Sulfoxidation (Bioactivation) | nih.govacs.orgnih.gov |

| Acylase I | N-Acetyl-S-(trichlorovinyl)-L-cysteine (N-Ac-TCVC) | S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) + Acetate | Deacetylation (Regeneration) | nih.govnih.gov |

| Flavin-Containing Monooxygenases (FMOs) | N-Acetyl-S-(trichlorovinyl)-L-cysteine (N-Ac-TCVC) | No significant role demonstrated | Sulfoxidation | nih.gov |

Molecular Mechanisms of N Acetyl S Trichlorovinyl L Cysteine Induced Toxicity

Nephrotoxicity and Renal Injury

The kidney is the principal target organ for toxicity mediated by metabolites of PCE, including the pathway leading to NA-TCVC. The damage is highly specific to certain segments of the nephron, a consequence of the localized metabolic activation.

Proximal Tubular Cell Damage and Necrosis

Exposure to tetrachloroethylene (B127269) is known to cause a range of adverse effects in the kidneys of animal models, with the majority of effects observed in the proximal tubule. nih.gov These effects include the enlargement of cell nuclei (karyomegaly), degeneration, and ultimately, necrosis of the epithelial cells lining the tubules. nih.govepa.gov

The nephrotoxicity is primarily attributed to the metabolic pathway initiated by the conjugation of PCE with glutathione (B108866) (GSH). nih.govnih.gov This pathway leads to the formation of S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), the direct precursor to NA-TCVC. oup.comoup.com TCVC is transported into the proximal tubule cells, where it is bioactivated, leading to the observed cytotoxicity and necrosis. nih.govoup.com The resulting cell damage is a key factor in the development of kidney tumors observed in male rats exposed to PCE. nih.gov

Mitochondrial Dysfunction and Apoptosis

While direct studies on NA-TCVC are limited, the mechanisms of toxicity for structurally related cysteine S-conjugates, such as S-(1,2-dichlorovinyl)-L-cysteine (DCVC), are well-documented and provide a strong model for TCVC-induced damage. The reactive species generated from the bioactivation of these conjugates are known to target cellular mitochondria. This assault on the mitochondria disrupts their function, compromising cellular energy production and initiating programmed cell death, or apoptosis. Key events include the loss of mitochondrial membrane potential and the release of pro-apoptotic factors into the cell cytoplasm.

The bioactivation of TCVC to reactive species is a critical step that can lead to mitochondrial damage and trigger the apoptotic cascade, contributing significantly to the observed renal cell death. oup.comoup.com

Role of Reactive Intermediates in Renal Damage

The toxicity of the PCE metabolic pathway culminating in NA-TCVC is dependent on the formation of highly reactive intermediates. nih.govoup.com The central mechanism involves the enzyme cysteine S-conjugate β-lyase, which is present in the proximal tubules of the kidney. nih.govnih.gov

This enzyme metabolizes the precursor, TCVC, cleaving the C-S bond to generate a reactive thiol. oup.comoup.com This unstable intermediate, a trichlorovinyl-thiol, can then rearrange to form a highly electrophilic thioketene (B13734457) or other reactive species. These intermediates can covalently bind to and damage essential cellular macromolecules, including proteins and nucleic acids, leading to widespread cellular dysfunction, necrosis, and initiating the genotoxic effects discussed below. nih.govoup.com

Genotoxicity and Mutagenicity

The reactive intermediates formed from the bioactivation of TCVC are not only cytotoxic but also genotoxic, meaning they can damage DNA and cause mutations. This property is believed to be the basis for the kidney tumors observed in animal studies following PCE exposure. nih.govnih.gov

DNA Adduct Formation

The electrophilic reactive species generated from TCVC by β-lyase are capable of forming covalent adducts with DNA. These adducts represent a form of DNA damage that can disrupt normal DNA replication and transcription. If not repaired, these DNA lesions can lead to permanent mutations during cell division, which is a critical step in the initiation of cancer. The formation of these adducts is a key molecular event linking exposure to PCE and its metabolites to carcinogenicity.

DNA Fragmentation

The genotoxicity of TCVC has been demonstrated in bacterial mutagenicity assays (Ames test). nih.govnih.govresearchgate.net Studies show that TCVC is mutagenic, and this effect is dependent on bioactivation by β-lyase. nih.govnih.gov While its sulfoxide (B87167) metabolite, TCVCS, was also found to be mutagenic, its activity was approximately 30-fold lower than that of TCVC. nih.gov

The DNA damage caused by the reactive metabolites can also trigger cellular processes leading to DNA fragmentation. This fragmentation is a characteristic feature of apoptosis, which, as mentioned, is a known consequence of the mitochondrial damage induced by these compounds. Therefore, DNA fragmentation in this context can be both a direct result of genotoxic attack and a secondary consequence of the apoptotic cell death program initiated by the widespread cellular damage.

Protein Adduct Formation

Covalent binding to cellular macromolecules, particularly proteins, is a key mechanism of toxicity for many xenobiotics. The bioactivation of trichloroethylene (B50587) (TCE) and its metabolites can lead to the formation of various protein adducts, which can impair protein function, trigger immune responses, and lead to cellular damage.

While NA-TCVC is a product of the glutathione conjugation pathway, the formation of dichloroacetylated lysine (B10760008) adducts is a hallmark of the cytochrome P450 (P450) oxidative pathway of TCE metabolism. nih.govacs.org The primary reactive metabolite from this pathway is TCE oxide, which can rearrange to form chloral (B1216628) and dichloroacetyl chloride. nih.gov Dichloroacetyl chloride is a reactive acylating agent that can covalently bind to the ε-amino group of lysine residues in proteins, forming stable Nε-(dichloroacetyl)-L-lysine adducts. nih.govacs.org

The formation of these adducts has been observed in proteins following their reaction with TCE oxide. nih.govacs.org The extent of adduct formation can be influenced by the specific P450 enzymes involved in the initial oxidation of TCE. nih.gov For instance, research has shown that different P450 systems can alter the ratio of different types of lysine adducts formed. nih.gov

Furthermore, metabolites from the glutathione conjugation pathway, which is responsible for producing NA-TCVC, may also contribute to protein acylation. The cysteine S-conjugate can be cleaved by enzymes like cysteine conjugate β-lyase to yield a reactive thiol. This can lead to the formation of dichlorothioketene, an intermediate that has been shown to bind to lysine residues in proteins. psu.edu Therefore, while the P450 pathway is the primary source of dichloroacetylating species, the glutathione pathway also generates reactive intermediates capable of modifying proteins.

| Adduct Type | Precursor Metabolite | Metabolic Pathway | Target Amino Acid |

| Nε-(dichloroacetyl)-lysine | Dichloroacetyl chloride | Cytochrome P450 Oxidation | Lysine |

| Lysine Adducts | Dichlorothioketene | Glutathione Conjugation | Lysine |

Oxidative Stress Induction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a significant contributor to the toxicity of NA-TCVC and related compounds. The N-acetyl-L-cysteine (NAC) moiety of the molecule has a complex role; while NAC is often used as an antioxidant supplement to boost intracellular glutathione levels, its conjugates can participate in reactions that generate oxidative stress. nih.govnih.govresearchgate.net

The toxicity of cysteine S-conjugates is often linked to their processing within the mitochondria. Bioactivation of these conjugates can disrupt mitochondrial respiration and lead to the generation of superoxide (B77818) anions and other ROS. This mitochondrial dysfunction results in a cascade of damaging events, including:

Lipid peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation and compromising membrane integrity.

DNA damage: Oxidative attack on DNA can produce lesions such as 8-oxo-2'-deoxyguanosine (8-oxodG), which can lead to mutations if not repaired.

Depletion of antioxidant defenses: The cell's primary antioxidant, glutathione (GSH), can be depleted in an attempt to neutralize the excess ROS, leaving the cell more vulnerable to further damage.

Studies on related toxicant metabolites, such as 2,3,5-tris(glutathion-S-yl)-hydroquinone (TGHQ), demonstrate that ROS production is a critical event leading to mitochondrial membrane potential collapse, ATP depletion, and ultimately, cell death. nih.gov NAC itself can protect against this by directly scavenging ROS, a mechanism that may be independent of its role as a GSH precursor. nih.gov However, the bioactivation of the trichlorovinyl conjugate in the kidney can overwhelm these protective capacities, leading to a state of oxidative stress that drives cellular injury.

Potential Carcinogenicity (Mechanistic Aspects)

The potential carcinogenicity of NA-TCVC is mechanistically linked to its role as a metabolite of tetrachloroethene and trichloroethylene, both of which are classified as probable human carcinogens. glpbio.comnih.gov The glutathione conjugation pathway, which results in the formation of NA-TCVC, is strongly implicated in the kidney-specific toxicity and carcinogenicity of these solvents. nih.govnih.gov

The key mechanistic steps are:

Formation and Transport: Trichloroethylene is conjugated with glutathione in the liver, and the resulting conjugate is processed and transported to the kidneys.

Bioactivation in the Kidney: In the proximal tubules of the kidney, the cysteine conjugate S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a precursor to NA-TCVC, is a substrate for the enzyme cysteine conjugate β-lyase.

Generation of a Reactive Species: The action of β-lyase on DCVC cleaves the C-S bond, releasing a highly reactive and unstable thiol. This intermediate can rearrange to form chlorothioketene or dichlorothioketene, which are potent electrophiles. nih.govpsu.edu

Macromolecular Damage: These reactive species can covalently bind to cellular macromolecules, including DNA and proteins. The formation of DNA adducts can lead to miscoding during replication, resulting in permanent mutations. If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis.

Chronic Cell Injury and Proliferation: The resulting cellular damage and necrosis trigger a regenerative proliferative response. This sustained cell division increases the probability that any DNA mutations will become fixed in the cell population, promoting tumor development.

N-acetylcysteine itself has been studied for its complex, often protective, role in carcinogenesis by modulating various cellular processes, including DNA repair, apoptosis, and inflammation. nih.gov However, in the context of NA-TCVC, the metabolic activation of the trichlorovinyl group in the target organ (the kidney) generates reactive species whose damaging effects can override any protective influence of the NAC moiety, thus contributing to the organ-specific carcinogenic risk.

Comparative and Translational Toxicology of N Acetyl S Trichlorovinyl L Cysteine

Interspecies Differences in Metabolism and Toxicity

The metabolism of tetrachloroethylene (B127269) via the glutathione (B108866) (GSH) conjugation pathway, leading to the formation of NA-TCVC, exhibits significant variations among different species. These differences play a pivotal role in determining the susceptibility to the nephrotoxic effects associated with this metabolite.

The capacity to form NA-TCVC from tetrachloroethylene differs between humans and rodents. Studies of workers occupationally exposed to tetrachloroethylene have identified NA-TCVC in their urine, confirming that humans possess the metabolic machinery for its biosynthesis. nih.govnih.gov However, the human capacity for producing this nephrotoxic metabolite appears to be lower than that observed in rats. nih.gov

In vitro studies using liver models provide further insight into these interspecies differences. When examining the formation of the precursor S-(1,2,2-trichlorovinyl)glutathione (TCVG), the metabolic rates generally follow the pattern of human ≥ rat ≥ mouse. nih.gov This suggests that, at the initial step of conjugation in the liver, human metabolic systems may be as, or even more, efficient than those of rodents. However, subsequent metabolic and excretory processes likely influence the final urinary concentrations of NA-TCVC. For instance, significant species differences have been observed in the activity of acylases, enzymes responsible for the deacetylation of mercapturic acids, which can affect the amount of the excreted metabolite. nih.gov

Table 1: Interspecies Comparison of TCVG Formation Rates in Liver In Vitro Models

| Species | In Vitro Model | Relative TCVG Formation Rate |

|---|---|---|

| Human | Primary Hepatocytes | High |

| Rat | Primary Hepatocytes | Intermediate to High |

| Mouse | Primary Hepatocytes | Lower |

This table is a qualitative representation based on findings that formation rates of TCVG generally follow the pattern human ≥ rat ≥ mouse. nih.gov

Evidence from studies on related chlorinated solvents suggests that sex can be a significant factor in their metabolism and toxicity, which may have implications for NA-TCVC. For example, in the metabolism of trichloroethylene (B50587) (TCE), male mice have been shown to have higher hepatic and renal protein levels of cytochrome P450 2E1 (CYP2E1), a key enzyme in the oxidative metabolism pathway, compared to female mice. nih.gov This leads to higher levels of oxidative metabolites in males. nih.gov Steroid sex hormones are known to regulate the expression of CYP2E1 in mice, which in turn can modulate chemical-induced toxicity. nih.gov

Furthermore, studies on N-acetylcysteine (NAC), a precursor in the formation of mercapturic acids, have demonstrated sex-specific effects in mice, indicating that underlying antioxidant mechanisms may differ between males and females. mdpi.com While direct evidence for sex-dependent differences in NA-TCVC metabolism is limited, these findings with related compounds suggest that sex is a variable that warrants consideration in toxicological assessments.

The genetic background of an organism can significantly influence its response to xenobiotics. Studies using different inbred mouse strains have revealed strain-dependent differences in the metabolism and toxicity of TCE, a compound structurally related to tetrachloroethylene. Following TCE exposure, significant variations in the serum concentrations of its metabolites have been observed across different mouse strains. nih.gov

For example, a study involving seven inbred mouse strains demonstrated inter-strain differences in the levels of TCE metabolites in the kidney. researchgate.net Furthermore, kidney-specific toxic effects, such as the induction of peroxisome proliferator-marker genes and increased cell proliferation, also varied among strains. researchgate.net These findings highlight that the genetic makeup of an individual can influence the metabolic pathways and the resulting toxicity, a principle that likely extends to the metabolism of tetrachloroethylene and the formation and toxicity of NA-TCVC.

In Vitro to In Vivo Extrapolation Considerations

Translating findings from in vitro experimental systems to predict in vivo outcomes is a critical aspect of modern toxicology. For NA-TCVC, in vitro models are invaluable for elucidating mechanisms of toxicity and for comparing metabolic capacities across species. The use of advanced in vitro systems, such as micropatterned co-cultures (MPCC) of primary hepatocytes, has shown great promise. nih.gov These models can maintain the viability and metabolic activity of liver cells for extended periods, providing physiologically relevant estimates of GSH-mediated metabolism of compounds like tetrachloroethylene. nih.gov

By using such sophisticated in vitro models, it is possible to obtain more accurate data on the formation rates of metabolites like TCVG, which can then be used to refine physiologically based pharmacokinetic (PBPK) models. nih.gov PBPK models are mathematical tools that simulate the absorption, distribution, metabolism, and excretion of chemicals in the body, and they are essential for extrapolating in vitro data to in vivo scenarios and for conducting interspecies extrapolation. nih.gov This approach helps to reduce uncertainties in risk assessment, particularly in understanding the potential for kidney toxicity from metabolites like NA-TCVC. nih.gov

Relevance to Human Occupational and Environmental Exposure

The formation of NA-TCVC is of direct relevance to humans exposed to tetrachloroethylene in both occupational and environmental settings. nih.govresearchgate.net Tetrachloroethylene is a common contaminant, and human exposure is a significant public health concern. nih.gov The detection of NA-TCVC in the urine of workers in dry-cleaning shops provides clear evidence of the metabolic conversion of tetrachloroethylene to this nephrotoxic conjugate in humans. nih.govnih.gov

Studies have shown that urinary concentrations of NA-TCVC in exposed workers are proportional to the length of their daily exposure to tetrachloroethylene. nih.gov This suggests that NA-TCVC could serve as a biomarker of exposure to the parent compound and of the activation of the GSH conjugation pathway. Given that this pathway is implicated in the kidney toxicity of tetrachloroethylene, monitoring for NA-TCVC in urine can be a valuable tool for assessing the potential health risks in exposed populations. nih.govnih.gov The formation of such nephrotoxic metabolites underscores the importance of minimizing human exposure to tetrachloroethylene. nih.gov

Table 2: Urinary Metabolites in Humans Occupationally Exposed to Tetrachloroethylene

| Metabolite | Detection Status | Remarks |

|---|---|---|

| N-Acetyl-S-(trichlorovinyl)-L-cysteine (NA-TCVC) | Detected | Concentration proportional to the length of daily exposure. nih.gov |

| 2,2,2-Trichloroethanol | Detected | Major metabolite, but excretion pattern can vary among individuals. nih.gov |

| Trichloroacetic acid | Detected | Excretion can vary, with some individuals not excreting detectable amounts. nih.gov |

Analytical Methodologies and Biomarker Development

N-Acetyl-S-(trichlorovinyl)-L-cysteine as a Biomarker of Exposure

N-Acetyl-S-(trichlorovinyl)-L-cysteine (NAcTCVC) is a mercapturic acid formed in the body through the glutathione (B108866) conjugation pathway following exposure to certain volatile organic compounds. Its presence and concentration in urine serve as a specific and reliable indicator of exposure.

N-Acetyl-S-(trichlorovinyl)-L-cysteine is a significant metabolite of tetrachloroethylene (B127269) (also known as perchloroethylene or PERC) and serves as an important biomarker for the glutathione-dependent biotransformation of this compound nih.gov. After exposure, tetrachloroethylene is conjugated with glutathione, a process that eventually leads to the formation of NAcTCVC, which is then excreted in the urine nih.govtandfonline.com.

Research involving humans occupationally exposed to tetrachloroethylene has demonstrated a clear link between the exposure levels and the urinary concentrations of NAcTCVC. In a study of dry-cleaning workers exposed to air concentrations of 50 ± 4 ppm, NAcTCVC was identified and quantified in urine samples nih.gov. The concentration of this biomarker was found to be proportional to the duration of daily exposure to tetrachloroethylene, highlighting its utility in biological monitoring nih.gov.

| Exposure Duration | Urinary N-ac-TCVC Concentration (nmol/kg body weight) |

|---|---|

| 4 hours/day | 0.65 |

| 8 hours/day | 2.02 - 3.01 |

Table 1. Urinary concentrations of N-Acetyl-S-(trichlorovinyl)-L-cysteine in workers occupationally exposed to tetrachloroethylene, demonstrating a correlation with exposure duration. Data from studies on occupationally exposed individuals nih.govcdc.govepa.gov.

N-Acetyl-S-(trichlorovinyl)-L-cysteine is also a recognized urinary metabolite and biomarker for exposure to trichloroethylene (B50587) (TCE) nih.gov. While the metabolism of TCE can also produce dichlorovinated mercapturates, such as N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine and N-Acetyl-S-(2,2-dichlorovinyl)-L-cysteine, the trichlorovinated form is also monitored in exposure assessments cdc.govepa.govnih.gov. The formation of these mercapturic acids occurs via the glutathione conjugation pathway, and their detection in urine provides a specific measure of TCE biotransformation in the body nih.gov.

Advanced Analytical Techniques for Detection and Quantification

The accurate measurement of N-Acetyl-S-(trichlorovinyl)-L-cysteine in biological samples like urine, blood, and tissues requires highly sensitive and specific analytical methods. Mass spectrometry-based techniques are the primary tools for this purpose.

Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NCI-MS) is a powerful and highly sensitive technique for quantifying N-Acetyl-S-(trichlorovinyl)-L-cysteine. For analysis using this method, the compound is typically derivatized to its methyl ester form, for example, using BF3-Methanol nih.gov. This derivatization improves its volatility and chromatographic properties. The GC-NCI-MS method offers excellent sensitivity, with a reported detection limit of 10 femomoles per microliter of injected solution nih.gov. This level of sensitivity is crucial for detecting the low concentrations of the biomarker that may be present after environmental or low-level occupational exposure.

Ultra-High Performance Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) has emerged as a state-of-the-art method for the analysis of N-Acetyl-S-(trichlorovinyl)-L-cysteine and other metabolites. This technique is rapid, robust, sensitive, and highly selective, allowing for the simultaneous determination of NAcTCVC and its precursors, S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) and S-(1,2,2-trichlorovinyl) glutathione (TCVG), in various biological matrices including liver, kidneys, serum, and urine nih.govtandfonline.comtandfonline.com.

The method's high sensitivity allows for the quantification of NAcTCVC in the urine of animals dosed with as little as 10 mg/kg of tetrachloroethylene tandfonline.com. The limits of detection and quantification vary depending on the specific analyte and the complexity of the tissue matrix.

| Matrix | Limit of Detection (LOD) (femtomoles on column) | Limit of Quantitation (LOQ) |

|---|---|---|

| Liver | 1.8 - 68.2 | 1 - 2.5 pmol/g |

| Kidney | 1.8 - 68.2 | 1 - 10 pmol/g |

| Serum | 1.8 - 68.2 | 1 - 2.5 pmol/ml |

| Urine | 1.8 - 68.2 | 2.5 - 5 pmol/ml |

Table 2. Performance characteristics of the UHPLC-ESI-MS/MS method for the quantification of tetrachloroethylene metabolites, including N-Acetyl-S-(trichlorovinyl)-L-cysteine, in various mouse tissues nih.govtandfonline.comtandfonline.com.

To ensure the highest accuracy and precision in quantification, analytical methods frequently employ the isotope-dilution technique, which involves the use of stable isotope-labeled internal standards nih.govnih.gov. For the analysis of N-Acetyl-S-(trichlorovinyl)-L-cysteine, a deuterated analog, such as [2H3]N-ac-TCVC methyl ester, is added to the sample at the beginning of the preparation process nih.gov.

This internal standard behaves chemically and physically almost identically to the non-labeled target analyte throughout extraction, derivatization, and analysis. By measuring the ratio of the analyte to its deuterated internal standard, the method can correct for any loss of analyte during sample workup and for variations in instrument response nih.govnih.gov. This approach is critical for overcoming the inherent variability in recovery from complex biological matrices like urine, thereby ensuring highly accurate and reliable quantification nih.gov.

Sample Matrix Considerations for Analysis

The choice of biological matrix is a crucial factor in biomonitoring studies, as it influences the detection window, sample collection feasibility, and the interpretation of results. Urine, tissues, and blood components are the primary matrices used for the analysis of NA-TCVC.

Urine is the most commonly used matrix for biomonitoring exposure to volatile organic compounds and their metabolites due to its non-invasive collection and the tendency of water-soluble metabolites to be excreted via this route. The mercapturic acids, including the N-acetylated cysteine conjugates of xenobiotics, are indicative of the body's detoxification processes following exposure to electrophilic compounds.

Researchers have successfully identified and quantified mercapturic acids derived from chlorinated solvents in the urine of occupationally exposed individuals. For instance, N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine was identified as a metabolite of tetrachloroethene in the urine of dry-cleaning workers using Gas Chromatography/Mass Spectrometry (GC/MS). nih.gov Similarly, the related nephrotoxic mercapturic acids, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine, were quantified in the urine of workers exposed to 1,1,2-trichloroethene, with concentrations found to be in the range of 2.8-3.8 µmol/L. nih.gov The analytical methods for these compounds typically involve extraction from the urine matrix, derivatization to increase volatility, followed by separation and detection using GC-MS. nih.govnih.gov

The development of sensitive analytical methods, such as isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), has allowed for the detection of very low levels of mercapturic acids in urine. For example, a method for a related compound, N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), demonstrated a limit of detection of 0.68 µg/L in a 1-mL urine sample, showcasing the sensitivity required to detect environmental exposures. insights.bio

Analysis of NA-TCVC in tissues such as the liver, kidney, and in serum provides valuable insights into the toxicokinetics and target organ toxicity of the parent compounds. The liver is a primary site of metabolism, while the kidney is often a target for toxicity from cysteine S-conjugates. epa.gov Serum analysis can provide information on the systemic distribution of these metabolites.

A significant challenge in tissue analysis is the complexity of the matrix, which requires more extensive sample preparation and cleanup procedures compared to urine. An ultra-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) based method has been developed for the simultaneous analysis of NA-TCVC and its metabolic precursors, S-(1,2,2-trichlorovinyl) glutathione (TCVG) and S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), in mouse liver, kidneys, serum, and urine. epa.gov This method has proven to be rapid, sensitive, and selective for detecting all three analytes in each of these complex matrices. epa.gov The application of this method to tissues from mice treated with tetrachloroethylene demonstrated its utility in quantifying the levels of these key metabolites in different organs, which is crucial for understanding the glutathione conjugation pathway and its role in toxicity. nih.govepa.gov

The following table summarizes the limits of quantitation (LOQ) achieved by this UHPLC-ESI-MS/MS method in various mouse tissues.

| Analyte | Liver (pmol/g) | Kidney (pmol/g) | Serum (pmol/ml) | Urine (pmol/ml) |

|---|---|---|---|---|

| TCVG | 1 | 1 | 1 | 2.5 |

| TCVC | 2.5 | 10 | 2.5 | 5 |

| NAcTCVC | 1 | 1 | 1 | 2.5 |

Data derived from a study on the simultaneous detection of tetrachloroethylene metabolites in multiple mouse tissues nih.govepa.gov.

Blood analysis can provide a direct measure of circulating parent compounds and their metabolites. While whole blood can be analyzed for trichloroethylene itself, the analysis of protein adducts, such as those formed with hemoglobin, offers a means to assess exposure over a longer period, corresponding to the lifespan of the red blood cell (approximately 120 days in humans). nih.govoup.com

Reactive metabolites of compounds like trichloroethylene can form covalent bonds with nucleophilic sites on proteins, creating adducts. nih.govoup.com Studies have examined the in vivo adduction of blood proteins, including hemoglobin and albumin, in rats and mice dosed with radiolabeled trichloroethylene. nih.govoup.com These studies found that metabolites of TCE do form adducts with hemoglobin. nih.govoup.com

While direct evidence for the formation of hemoglobin adducts specifically from N-Acetyl-S-(trichlorovinyl)-L-cysteine is not extensively detailed, research on a closely related metabolite, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (NA-DCVCS), has shown its detection as hemoglobin adducts in the blood of rats. nih.gov This finding suggests that reactive sulfoxide metabolites of mercapturic acids can circulate systemically and bind to blood proteins. The analysis of such adducts typically requires sophisticated mass spectrometry techniques to identify the specific modification on the protein. This approach serves as a valuable biomarker for integrated, long-term exposure.

Method Validation and Sensitivity

The validation of analytical methods is essential to ensure the reliability and accuracy of biomonitoring data. Key validation parameters include sensitivity (limits of detection and quantification), accuracy, precision, linearity, and specificity.

Sensitivity: The sensitivity of a method is defined by its limit of detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and the limit of quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. A UHPLC-ESI-MS/MS method for NA-TCVC and its precursors in various mouse tissues reported on-column LODs ranging from 1.8 to 68.2 femtomoles, depending on the analyte and matrix. epa.gov For a similar mercapturic acid metabolite analyzed in human urine by HPLC-MS/MS, a LOD of 0.68 µg/L was achieved. insights.bio

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies in spiked samples. Precision describes the reproducibility of measurements, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For an HPLC-MS/MS method analyzing a urinary mercapturic acid, the accuracy was reported as indistinguishable from 100%, with a coefficient of variation of 22% at low concentrations. insights.bio In the validation of HPLC methods for the parent compound N-acetyl-L-cysteine, recovery is typically expected to be within 98-102%, and precision (RSD) should be less than 2%.

The table below presents a summary of method validation parameters reported for the analysis of NA-TCVC and related compounds using different methodologies.

| Analyte/Method | Matrix | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |

|---|---|---|---|---|---|---|

| NAcTCVC (UHPLC-ESI-MS/MS) | Mouse Serum | - | 1 pmol/ml | - | - | epa.gov |

| NAcTCVC (UHPLC-ESI-MS/MS) | Mouse Liver | - | 1 pmol/g | - | - | epa.gov |

| NAcTCVC (UHPLC-ESI-MS/MS) | Mouse Kidney | - | 1 pmol/g | - | - | epa.gov |

| HEMA (HPLC-MS-MS) | Human Urine | 0.68 µg/L | - | ~100% | 22% | insights.bio |

| N-acetyl-L-cysteine (HPLC) | Pharmaceuticals | 0.0001 mg/ml | 0.00018 mg/ml | 97-103% | <2% |

Summary of validation parameters from various analytical methods. HEMA (N-acetyl-S-(2-hydroxyethyl)-L-cysteine) is included as a comparable mercapturic acid. Data for N-acetyl-L-cysteine is from general pharmaceutical validation guidelines. insights.bioepa.gov

Experimental Models and Methodologies in Research

In Vitro Model Systems

In vitro models provide controlled environments to investigate specific cellular and molecular processes without the complexities of a whole organism. These systems are instrumental in dissecting the pathways involved in the bioactivation and toxicity of N-Acetyl-S-(trichlorovinyl)-L-cysteine.

Isolated Renal Proximal Tubular Cells

Isolated renal proximal tubular cells are a primary model for studying nephrotoxicity, as the proximal tubule is a key target for toxic cysteine conjugates. Research using these cells, particularly from rats and mice, has focused on transport kinetics and metabolic activation.

Studies on the closely related compound, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAc-DCVC), provide a valuable framework for understanding the handling of N-Acetyl-S-(trichlorovinyl)-L-cysteine. In isolated rat proximal tubules, the uptake of radiolabeled NAc-DCVC is a time- and temperature-dependent process. nih.gov This transport is mediated by the renal organic anion transport system, as evidenced by its inhibition by probenecid. nih.gov Once inside the tubular cells, the activation of NAc-DCVC to a toxic species is dependent on its deacetylation to S-(1,2-dichlorovinyl)-L-cysteine (DCVC), which is then a substrate for the enzyme cysteine conjugate β-lyase. nih.gov The rate of deacetylation appears to be a slower, rate-limiting step compared to the rapid metabolism of DCVC itself. nih.gov

In mouse proximal tubule-derived cells, the apical transport of NAc-DCVC is mediated by the multidrug resistance-associated protein 2 (Mrp2), an ATP-dependent transporter. nih.gov Experiments using membrane vesicles from these cells demonstrated that Mrp2 facilitates the transport of NAc-DCVC. nih.gov Furthermore, inhibiting Mrp2 with antisense mRNA significantly reduced the basolateral to apical transport of the compound across polarized cell monolayers. nih.gov

Table 1: Transport Kinetics of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAc-DCVC) in Isolated Rat Kidney Proximal Tubules

| Parameter | Value | Species | Model System | Reference |

|---|---|---|---|---|

| Apparent Km | 157 µM | Rat | Isolated Proximal Tubules | nih.gov |

| Apparent Vmax | 0.65 nmol/mg·min | Rat | Isolated Proximal Tubules | nih.gov |

| Transport System | Organic Anion Transport | Rat | Isolated Proximal Tubules | nih.gov |

| Apical Transporter | Multidrug Resistance-associated Protein 2 (Mrp2) | Mouse | Proximal Tubule-derived Cells | nih.gov |

Liver Microsomes

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard in vitro tool for studying the metabolism of xenobiotics, particularly reactions mediated by cytochrome P450 enzymes and other microsomal enzymes like glutathione (B108866) transferases.

Research has demonstrated that N-acetyl-L-cysteine (NAC) can act as an efficient substrate for rat liver microsomal glutathione transferase, with an activity higher than that observed with glutathione itself when using 1-chloro-2,4-dinitrobenzene (B32670) as the second substrate. nih.gov This indicates that the N-acetylated cysteine moiety can participate in conjugation reactions within the microsomal environment. This model is also used to investigate the formation of reactive metabolites. eurofinsdiscovery.com The trapping of these short-lived, electrophilic intermediates with NAC is a common method to identify potentially toxic species formed during microsomal metabolism. eurofinsdiscovery.com While direct studies on N-Acetyl-S-(trichlorovinyl)-L-cysteine are limited, these findings suggest that liver microsomes are a relevant system for investigating its potential for further metabolic transformation or interaction with microsomal enzymes.

Bacterial Mutagenicity Assays (e.g., Ames Test)

Bacterial mutagenicity assays, most notably the Ames test, are widely used to screen chemicals for their potential to cause DNA mutations. The test uses specific strains of Salmonella typhimurium that are auxotrophic for histidine, and mutagenicity is indicated by the reversion to a histidine-independent growth phenotype.

Table 2: Mutagenicity of S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) and its Sulfoxide (B87167) (TCVCS) in the Ames Test

| Compound | Tester Strain | Mutagenic Activity | Relative Mutagenicity | Reference |

|---|---|---|---|---|

| TCVC | S. typhimurium TA100 | Mutagenic | ~30-fold higher than TCVCS | nih.gov |

| TCVCS | S. typhimurium TA100 | Mutagenic | Weak | nih.gov |

In Vivo Animal Models

In vivo animal models are indispensable for understanding the disposition, metabolism, and organ-specific toxicity of a compound within a complete biological system. Rodent models have been the primary choice for studying the effects of N-Acetyl-S-(trichlorovinyl)-L-cysteine and related metabolites.

Rodent Models (Rats, Mice)

Rats and mice are extensively used to investigate the in vivo fate and toxicity of metabolites of halogenated alkenes. Studies involving occupational exposure in humans have shown that N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine is a urinary metabolite of tetrachloroethene. nih.govpsu.edu Comparative studies suggest that the capacity for biosynthesis of this metabolite is lower in humans than in rats, highlighting the importance of rodent models for understanding its formation and potential toxicity. nih.gov

Rat models have been crucial in demonstrating the protective effects of N-acetylcysteine (NAC) against chemically-induced organ damage. For example, in rats with carbamazepine-induced hepatotoxicity, NAC administration reduced levels of liver enzymes and lipid peroxidation while increasing depleted glutathione (GSH) levels. nih.gov Similarly, in a rat model of contrast-induced nephropathy, the combination of NAC and remote ischemic preconditioning was effective in improving renal function and reducing oxidative stress markers. phypha.ir

In mice, research has focused on the specific transporters involved in the renal handling of these compounds. Studies using mouse-derived proximal tubule cells and vesicle preparations have been instrumental in identifying the role of the Mrp2 transporter in the secretion of the related compound NAc-DCVC. nih.gov These rodent models provide critical insights into the metabolic pathways and organ-specific effects that are central to assessing the biological impact of N-Acetyl-S-(trichlorovinyl)-L-cysteine.

Table 3: Findings in Rodent Models Related to N-Acetylcysteine (NAC) and Cysteine Conjugates

| Model | Species | Compound(s) Studied | Key Findings | Reference |

|---|---|---|---|---|

| Hepatotoxicity | Rat | Carbamazepine + NAC | NAC reduced liver enzyme levels and lipid peroxidation; restored GSH. | nih.gov |

| Nephrotoxicity | Rat | Contrast agent + NAC | NAC, especially with preconditioning, improved renal function and reduced oxidative stress. | phypha.ir |

| Metabolism | Rat | Tetrachloroethene | Rats have a higher capacity for N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine biosynthesis compared to humans. | nih.gov |

| Renal Transport | Mouse | N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine | Mrp2 mediates the apical secretion of the compound in proximal tubules. | nih.gov |

Genetic Models (e.g., CYP2E1 Knockout, Humanized Transgenic Mice)

Genetic models, particularly knockout mice, are crucial for dissecting the specific roles of enzymes in the metabolism of xenobiotics. In the context of N-Acetyl-S-(trichlorovinyl)-L-cysteine, which is a metabolite of trichloroethylene (B50587) (TCE), research using Cytochrome P450 2E1 (CYP2E1) knockout mice has provided significant insights.

While specific studies focusing solely on NA-TCVC in humanized transgenic mice are not prominent in the reviewed literature, this methodological approach is widely used in pharmacology and toxicology. For instance, transgenic mice carrying human genes, such as the G72/G30 gene locus, have been used to study mitochondrial dysfunction and the effects of N-acetyl-cysteine (NAC) on cognitive deficits. researchgate.net Similarly, transgenic mouse models of diseases like Amyotrophic Lateral Sclerosis (ALS) are used to test the therapeutic potential and delivery of NAC to the central nervous system. mdpi.com These models allow for the investigation of human-specific metabolic pathways or disease processes in a controlled in vivo setting.

Mechanistic Studies with Enzyme Inhibitors

Enzyme inhibitors are indispensable chemical tools for elucidating metabolic pathways and identifying the specific enzymes responsible for the bioactivation or detoxification of compounds.

Aminooxyacetic acid (AOAA) is a known inhibitor of cysteine conjugate β-lyase (CCBL), an enzyme critical in the glutathione (GSH) conjugation pathway that can lead to the formation of reactive metabolites. nih.govnih.gov The precursor to NA-TCVC, S-(trichlorovinyl)-L-cysteine (TCVC), is a substrate for this enzyme.

In studies investigating the reproductive toxicity of the related compound trichloroethylene (TCE) in Wistar rats, AOAA was used to probe the contribution of the GSH conjugation pathway. nih.govnih.gov Researchers found that TCE exposure decreased fetal weight, an effect that was prevented by co-treatment with AOAA. nih.govnih.gov The protective effect of AOAA was linked to its ability to inhibit CCBL activity specifically in the maternal kidneys. nih.govnih.gov Notably, AOAA did not significantly inhibit CCBL activity in the maternal liver or placenta, suggesting that the prevention of TCE-induced toxicity was primarily due to the inhibition of renal bioactivation. nih.govnih.gov This highlights the tissue-specific role of CCBL in the toxicity of TCE metabolites.

Effect of Aminooxyacetic Acid (AOAA) on Cysteine Conjugate β-Lyase (CCBL) Activity in Maternal Tissues

| Tissue | Effect of AOAA Treatment | Reported Inhibition | Source |

|---|---|---|---|

| Kidney | Effective Inhibition | ≥ 73.0% | nih.gov |

| Liver | No Significant Effect | - | nih.gov |

| Placenta | No Significant Effect | - | nih.gov |

To identify the specific cytochrome P450 isoforms involved in the metabolism of mercapturic acids, researchers use selective chemical inhibitors. The sulfoxidation of N-acetyl-S-cysteine conjugates is a critical metabolic step. A study on N-acetyl-S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine (N-Ac-PCBC), a structural analogue of NA-TCVC, investigated this reaction in human liver microsomes. nih.gov

The results showed that Troleandomycin, a selective inhibitor of the P450 3A family, significantly reduced the rate of N-Ac-PCBC sulfoxidation. nih.gov In contrast, inhibitors for other P450 enzymes, such as diethyldithiocarbamate (B1195824) (P450 2E1), 4-methylpyrazole (B1673528) (P450 2E1), 7,8-benzoflavone (P450 1A), or sulfaphenazole (B1682705) (P450 2C9), did not cause a reduction in sulfoxidation rates. nih.gov Further experiments with purified recombinant P450s confirmed that only P450 3A4 and 3A5 catalyzed the formation of the sulfoxide metabolite. nih.gov These findings strongly indicate that P450 3A enzymes are responsible for the sulfoxidation of this class of mercapturic acids, a pathway that may also apply to NA-TCVC. nih.gov

Effect of P450 Inhibitors on N-Ac-PCBC Sulfoxidation

| Inhibitor | Target P450 Family | Effect on Sulfoxidation | Source |

|---|---|---|---|

| Troleandomycin | 3A | Significant Reduction | nih.gov |

| Gestodene | 3A | Significant Reduction | nih.gov |

| Diethyldithiocarbamate | 2E1 | No Reduction | nih.gov |

| 4-Methylpyrazole | 2E1 | No Reduction | nih.gov |

| 7,8-Benzoflavone | 1A | No Reduction | nih.gov |

| Sulfaphenazole | 2C9 | No Reduction | nih.gov |

Toxicokinetic and Toxicodynamic Assessments

Toxicokinetic and toxicodynamic assessments are essential for understanding the absorption, distribution, metabolism, excretion (ADME), and toxic effects of a chemical.

Toxicokinetics focuses on the disposition of a compound. For NA-TCVC, research has identified it as a urinary metabolite in humans occupationally exposed to tetrachloroethene. nih.gov A study of dry-cleaning workers showed that urinary concentrations of both NA-TCVC and markers of P450 metabolism were proportional to the duration of daily exposure to tetrachloroethene. nih.gov This suggests that the excretion of this mercapturate can be correlated with exposure levels. nih.gov

Mechanistic studies on the transport of the related metabolite N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (Ac-DCVC) have shown that the multidrug resistance-associated protein 2 (Mrp2) is involved in its renal secretion. researchgate.netosti.gov Experiments using membrane vesicles from mouse proximal tubule cells demonstrated that Mrp2 mediates the ATP-dependent transport of Ac-DCVC. researchgate.netosti.gov This apical transporter is located in the renal proximal tubule and its action helps secrete the metabolite into the urine, playing a key role in its renal handling and elimination. researchgate.net

Toxicodynamics describes the biochemical and physiological effects of the toxicant. In vivo studies have been conducted to compare the nephrotoxicity of Ac-DCVC and its sulfoxide (NA-DCVCS) with its precursor, S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS). nih.gov These assessments revealed distinct toxicodynamic profiles. While DCVCS primarily affected the outer cortical proximal tubules (S1–S2 segments), both Ac-DCVC and NA-DCVCS caused lesions mainly in the cortico-medullary proximal tubules (S2–S3 segments). nih.gov This indicates that the N-acetylated forms of the cysteine conjugate have a different target site within the kidney, which is a critical toxicodynamic finding that helps explain the specific nature of the renal injury they cause. nih.gov

Broader Academic and Research Implications

Contribution to Understanding Xenobiotic Metabolism and Detoxification

Research on NA-TCVC has provided critical insights into the complex pathways of xenobiotic metabolism, particularly the glutathione (B108866) conjugation pathway. nih.govnih.gov This pathway is a primary mechanism for detoxifying electrophilic compounds, which are often reactive and potentially harmful. nih.gov The formation of mercapturic acids, such as NA-TCVC, is a key indicator of this detoxification process, signifying the body's attempt to neutralize and excrete foreign substances. nih.gov

The study of NA-TCVC and similar compounds has elucidated the following key aspects of xenobiotic metabolism:

Glutathione S-Transferases (GSTs): These enzymes catalyze the initial conjugation of the xenobiotic (or its metabolite) with glutathione (GSH), a critical step in detoxification. nih.gov

Mercapturic Acid Pathway: Following conjugation with GSH, the resulting compound undergoes further processing through a series of enzymatic reactions, ultimately leading to the formation of a mercapturic acid (an N-acetylcysteine conjugate) that is typically more water-soluble and readily excreted in urine or bile. nih.gov

Bioactivation: Counterintuitively, the detoxification pathway can sometimes lead to the formation of a more toxic metabolite, a process known as bioactivation. nih.gov In the case of some halogenated alkenes, the cysteine S-conjugate can be a substrate for enzymes like β-lyase, leading to the formation of a reactive and toxic species. nih.gov The study of NA-TCVC helps researchers understand the delicate balance between detoxification and bioactivation. nih.gov

The identification of NA-TCVC in the urine of humans occupationally exposed to tetrachloroethylene (B127269) confirmed that this metabolic pathway is active in humans, not just in animal models. nih.gov However, research also suggests that the human capacity for producing NA-TCVC may be lower than in rats, highlighting important species differences in metabolism. nih.gov

Advancements in Nephrotoxicology Research

The investigation of NA-TCVC has been instrumental in advancing the field of nephrotoxicology, the study of kidney damage caused by chemicals. NA-TCVC is recognized as a metabolite of the environmental contaminant tetrachloroethylene. caymanchem.comglpbio.com

Key research findings in this area include:

Mechanism of Toxicity: The glutathione conjugation pathway is implicated in the kidney toxicity of tetrachloroethylene. nih.gov The resulting cysteine S-conjugates can be bioactivated in the kidneys, leading to cellular damage. nih.gov

Role of Transporters: The accumulation of NA-TCVC and its precursor, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), in the renal proximal tubule is a critical step in its toxicity. nih.gov Research has identified that transporters like the multidrug resistance-associated protein 2 (Mrp2) may be involved in the secretion of these compounds into the urine. nih.gov Understanding the role of these transporters provides potential targets for mitigating toxicity.

Species Differences: Studies have revealed significant species differences in the activity of enzymes involved in the metabolism of these compounds, which can affect their toxicity. nih.gov This underscores the importance of using appropriate models in toxicological research.

The study of NA-TCVC and related compounds has provided a clearer picture of the molecular events that lead to chemically-induced kidney injury, paving the way for better risk assessment and the development of protective strategies.

Strategies for Mitigating Toxicity and Risk

Understanding the metabolic pathways and mechanisms of toxicity of compounds like NA-TCVC allows researchers to explore strategies to reduce their harmful effects.

Potential mitigation strategies that have been investigated include:

Inhibition of Bioactivation: One approach is to block the enzymes responsible for converting the cysteine S-conjugate into a toxic species. For example, aminooxyacetic acid (AOAA) is an inhibitor of the enzyme cysteine conjugate β-lyase (CCBL) and has been shown to reduce the nephrotoxicity of related compounds in animal models. nih.govresearchgate.net

Enhancing Detoxification: Another strategy involves boosting the body's natural detoxification processes. N-acetyl-L-cysteine (NAC) is a precursor to glutathione and has antioxidant properties. casi.orgnih.gov It is thought to help replenish glutathione stores and scavenge reactive oxygen species, thereby protecting cells from damage. nih.govnih.gov However, studies on the effectiveness of NAC in mitigating the toxicity of trichloroethylene (B50587) metabolites have yielded mixed results, with some research suggesting it may not always be protective and could even exacerbate certain effects under specific conditions. researchgate.netresearchgate.net

Modulating Transporter Activity: Influencing the transporters responsible for accumulating toxic metabolites in the kidney could be another avenue for reducing toxicity. nih.gov

While promising, these strategies require further research to determine their efficacy and safety in humans.

Future Research Directions and Identification of Knowledge Gaps

Despite significant progress, there are still areas where further research is needed to fully understand the implications of exposure to compounds that form NA-TCVC and to develop effective protective measures.

Future research should focus on:

Human-Specific Metabolism and Toxicity: Further investigation into the quantitative and qualitative differences in the metabolism of tetrachloroethylene and related compounds between humans and animal models is crucial for accurate risk assessment. nih.gov

Long-Term, Low-Dose Exposure: Most toxicological studies involve high-dose, short-term exposures. Research on the effects of long-term, low-level exposure, which is more relevant to the general population's environmental exposure, is needed.

Individual Susceptibility: Genetic variations in metabolic enzymes and transporters can influence an individual's susceptibility to the toxic effects of these chemicals. Identifying these genetic factors could help in identifying at-risk populations.

Development of More Effective Mitigation Strategies: Further research is needed to develop and validate effective interventions to prevent or reduce kidney damage from these compounds. This includes exploring novel inhibitors of bioactivation pathways and optimizing the use of antioxidants. nih.govunair.ac.idnih.gov

Biomarkers of Exposure and Effect: Identifying more sensitive and specific biomarkers of exposure to these chemicals and early indicators of kidney damage would improve monitoring and allow for earlier intervention.

By addressing these knowledge gaps, the scientific community can continue to build upon the foundational research involving NA-TCVC to better protect human health from the risks posed by environmental contaminants.

Q & A

Q. Experimental Design :

Dose-response studies : Expose human volunteers or animal models (e.g., mice) to PERC concentrations spanning 10–200 ppm.

Multi-tissue analysis : Quantify NAcTCVC, TCA, and TCVC in liver, kidney, and urine to assess organ-specific saturation kinetics.

Population variability : Compare metabolic rates across ethnic groups, as differences in NAT/GST polymorphisms may explain variability .

Advanced: What experimental strategies are optimal for elucidating NAcTCVC-induced nephrotoxicity mechanisms?

NAcTCVC contributes to renal toxicity via bioactivation to reactive thioketenes. Key approaches include:

- In vitro models : Treat human renal proximal tubule cells with TCVC or NAcTCVC and monitor cytotoxicity (e.g., LDH release) and DNA adduct formation via LC-MS .

- In vivo models : Administer NAcTCVC to rodents and analyze kidney histopathology, urinary biomarkers (e.g., Kim-1, clusterin), and metabolite distribution .

- Enzyme inhibition : Use β-lyase inhibitors (e.g., aminooxyacetic acid) to block TCVC bioactivation and assess toxicity reduction .

Basic: What are the established toxicological endpoints associated with NAcTCVC exposure?

- Nephrotoxicity : Tubular necrosis and apoptosis in rodent kidneys .

- Genotoxicity : DNA adducts from thioketene intermediates, linked to mutagenicity in Salmonella assays .

- Species differences : Mice exhibit higher NAcTCVC formation and renal damage than rats, highlighting model-specific variability .

Advanced: How can synthesis and purification of NAcTCVC analogs be optimized for mechanistic studies?

Q. Synthetic Strategies :

Thiol-epoxide conjugation : React L-cysteine derivatives with trichlorovinyl epoxides under basic conditions, followed by N-acetylation .

Purification : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-purity isolation (>95%) .

Q. Critical Parameters :

- Epoxide reactivity : Optimize pH (8–9) and temperature (25–37°C) to minimize side reactions.

- Characterization : Validate structures via , , and HRMS, as demonstrated for related cysteine conjugates .

Basic: How do regulatory guidelines inform safe handling of NAcTCVC in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., epoxides) .

- Waste disposal : Incinerate contaminated materials at certified facilities to prevent environmental release .

Advanced: What computational tools can predict NAcTCVC interactions with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.